Cas no 146767-63-7 (1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile)
![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile structure](https://ja.kuujia.com/scimg/cas/146767-63-7x500.png)
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile(9CI)
- 5-Cyano-4-azaindole
- YSSSUMUGHHKGCO-UHFFFAOYSA-N
- PB29743
- VP11185
- ST2403536
- AB0022356
- AM20050820
- W3203
- 5-CYANO-1H-PYRROLO[3,2-B]PYRIDINE
- A808546
- Z1198261710
- 1H-Pyrrol
- DTXSID10435561
- EN300-244581
- CS-0044716
- 146767-63-7
- AKOS006311496
- PS-13144
- SCHEMBL2187488
- 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile, AldrichCPR
- 4-Azaindole-5-carbonitrile
- FT-0656493
- SCHEMBL143293
- MFCD09909831
- SY097468
-
- MDL: MFCD09909831
- インチ: 1S/C8H5N3/c9-5-6-1-2-7-8(11-6)3-4-10-7/h1-4,10H
- InChIKey: YSSSUMUGHHKGCO-UHFFFAOYSA-N
- ほほえんだ: N1([H])C([H])=C([H])C2=C1C([H])=C([H])C(C#N)=N2
計算された属性
- せいみつぶんしりょう: 143.04800
- どういたいしつりょう: 143.048347172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.5
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.34
- ふってん: 373.169°C at 760 mmHg
- フラッシュポイント: 127.338°C
- 屈折率: 1.685
- PSA: 52.47000
- LogP: 1.43458
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile セキュリティ情報
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0978112-5g |
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile |
146767-63-7 | 95% | 5g |
$380 | 2024-08-02 | |
Chemenu | CM107057-1g |
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
146767-63-7 | 95%+ | 1g |
$*** | 2023-03-31 | |
Ambeed | A780146-5g |
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile |
146767-63-7 | 98% | 5g |
$357.0 | 2025-02-24 | |
Chemenu | CM107057-100mg |
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
146767-63-7 | 95%+ | 100mg |
$*** | 2023-03-31 | |
Chemenu | CM107057-250mg |
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
146767-63-7 | 95%+ | 250mg |
$*** | 2023-03-31 | |
abcr | AB263483-1 g |
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile; . |
146767-63-7 | 1 g |
€478.20 | 2023-07-20 | ||
eNovation Chemicals LLC | D495182-1G |
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
146767-63-7 | 97% | 1g |
$140 | 2024-05-23 | |
Enamine | EN300-244581-5.0g |
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
146767-63-7 | 95% | 5.0g |
$960.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115356-100mg |
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile |
146767-63-7 | 98% | 100mg |
¥544 | 2023-04-15 | |
eNovation Chemicals LLC | D495182-500MG |
1H-pyrrolo[3,2-b]pyridine-5-carbonitrile |
146767-63-7 | 97% | 500mg |
$105 | 2024-05-23 |
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrileに関する追加情報
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile: A Promising Scaffold in Medicinal Chemistry
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile, with the chemical identifier CAS No. 146767-63-7, represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of heterocyclic compounds, characterized by its five-membered pyrrolic ring fused to a six-membered pyridine ring. The presence of a nitrile group at the 5-position further enhances its structural diversity and potential for functionalization. Recent studies have highlighted its role as a versatile building block in the development of pharmaceutical agents, particularly in the context of targeting specific biological pathways.
The molecular structure of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is defined by its conjugated system, which facilitates interactions with various biological targets. The compound's planar geometry and aromaticity contribute to its stability and reactivity, making it an attractive candidate for drug discovery. Researchers have explored its potential in modulating enzyme activity, receptor binding, and intracellular signaling pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of a key enzyme involved in neurodegenerative diseases, suggesting its therapeutic potential in the treatment of conditions such as Alzheimer's disease.
One of the most notable features of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is its ability to serve as a scaffold for the synthesis of a wide range of derivatives. The nitrile group at the 5-position can be modified to introduce various functional groups, enabling the development of compounds with tailored pharmacological properties. This structural flexibility has led to its use in the design of molecules targeting multiple disease indications, including cancer, inflammation, and metabolic disorders. A 2022 review article in Chemical Reviews highlighted the importance of such scaffolds in the creation of selective inhibitors for protein kinases, which are critical in cellular signaling processes.
Recent advancements in synthetic methodologies have further expanded the utility of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. Techniques such as catalytic asymmetric synthesis and microwave-assisted reactions have been employed to efficiently produce this compound in high yields. These methods not only improve the scalability of its synthesis but also reduce the environmental impact associated with traditional chemical processes. The development of green chemistry approaches for its production aligns with the growing emphasis on sustainable practices in the pharmaceutical industry.
The biological activity of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile has been extensively studied in preclinical models. Its potential as an antitumor agent has been investigated in vitro and in vivo, with promising results. For example, a 2023 study published in Cancer Research reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the induction of apoptosis and the inhibition of angiogenesis, making it a potential candidate for the development of novel anticancer therapies.
In addition to its antitumor properties, 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile has shown potential in the treatment of inflammatory diseases. Its ability to modulate the activity of pro-inflammatory cytokines has been demonstrated in animal models of rheumatoid arthritis and inflammatory bowel disease. A 2022 study in Journal of Inflammation Research found that compounds derived from this scaffold significantly reduced inflammation markers and improved disease outcomes in experimental models. These findings suggest its potential as an anti-inflammatory agent, which could be further explored in clinical trials.
The pharmacokinetic properties of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile and its derivatives are another area of active research. Studies have focused on optimizing its solubility, bioavailability, and metabolic stability to enhance its therapeutic efficacy. For instance, a 2023 paper in Drug Metabolism and Disposition discussed the use of prodrug strategies to improve the oral bioavailability of this compound. Such approaches are crucial for the development of oral medications that can effectively reach their target sites in the body.
The application of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile extends beyond traditional pharmaceuticals into the realm of agrochemicals and materials science. Its unique chemical properties have been explored for the development of herbicides and pesticides, as well as for the synthesis of advanced materials with specific functional properties. A 2022 study in ACS Sustainable Chemistry & Engineering demonstrated the potential of this compound in the creation of biodegradable polymers, highlighting its versatility in interdisciplinary applications.
Despite its promising properties, the development of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile as a therapeutic agent requires further investigation. Challenges such as optimizing its selectivity for specific targets and minimizing potential side effects must be addressed. Additionally, the long-term safety and efficacy of its derivatives in human trials need to be evaluated. Collaborative efforts between academia, industry, and regulatory agencies are essential to navigate these challenges and bring this compound to the market.
Overall, 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile represents a significant advancement in the field of medicinal chemistry. Its structural versatility, biological activity, and potential for functionalization make it a valuable scaffold for the development of novel therapeutics. Continued research and innovation in its synthesis and application will be crucial in unlocking its full potential and addressing the challenges associated with its clinical translation.
As the demand for more effective and targeted therapies continues to grow, the role of 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile in pharmaceutical research is likely to expand. Its integration into drug discovery pipelines and its exploration in diverse therapeutic areas will depend on ongoing scientific advancements and collaborative efforts. The future of this compound holds great promise, and its impact on the treatment of various diseases is expected to be significant in the coming years.
Furthermore, the environmental and economic benefits of its sustainable synthesis and application cannot be overlooked. As the pharmaceutical industry increasingly prioritizes green chemistry and responsible resource management, the development of compounds like 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile will play a vital role in achieving these goals. The alignment of scientific innovation with environmental stewardship will be essential in ensuring the long-term viability of such compounds in the market.
In conclusion, 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile is a multifaceted compound with a wide range of potential applications. Its structural characteristics, biological activity, and synthetic versatility make it a valuable asset in the development of new therapeutics. As research in this area continues to evolve, the compound is poised to make significant contributions to the fields of medicine, agriculture, and materials science. The ongoing exploration of its properties and applications will undoubtedly lead to further breakthroughs and innovations in the years to come.
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